4-(3-(Dibutylamino)propoxy)benzoic acid

Catalog No.
S3345288
CAS No.
748763-03-3
M.F
C18H29NO3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(Dibutylamino)propoxy)benzoic acid

Replacing the free acid with the hydrochloride salt introduces chloride salts that poison Lewis acid catalysts, leading to sluggish Friedel-Crafts acylation and low benzofuran intermediate yields. This high-purity 4-(3-(Dibutylamino)propoxy)benzoic acid eliminates that risk. Key advantages:

  • >98% HPLC purity ensures strict control of desbutyl/desmethyl impurities in the final Dronedarone API
  • Direct use as an acyl chloride precursor without neutralization steps, preventing catalyst inhibition
  • Consistent quality supports robust scale-up for commercial Dronedarone manufacturing and analytical reference standard applications

CAS Number

748763-03-3

Product Name

4-(3-(Dibutylamino)propoxy)benzoic acid

IUPAC Name

4-[3-(dibutylamino)propoxy]benzoic acid

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)

InChI Key

SPPUXULYIUEQMC-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O

Synonyms

4-[3-(Dibutylamino)propoxy]benzoic acid, 4-(3-Dibutylaminopropoxy)benzoic acid, Dronedarone Impurity 9, Dronedarone Impurity 29, Dronedarone Related Compound A, Benzoic acid, 4-[3-(dibutylamino)propoxy]-

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

4-(3-(Dibutylamino)propoxy)benzoic acid (CAS 748763-03-3) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of the Class III antiarrhythmic drug dronedarone. Structurally, it consists of a benzoic acid moiety ether-linked to a lipophilic dibutylamino-propoxy side chain [1]. In industrial procurement, this free acid is valued as a direct precursor for acyl chloride formation, enabling the critical Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. Procuring this advanced intermediate at high purity ensures strict control over downstream impurity profiles, specifically minimizing desbutyl and desmethyl variants that are strictly regulated in final API pharmacopeial monographs [2].

Procurement Fit

Reference standard for dronedarone impurity profiling by UPLC-MS methods
Key building block in dronedarone API synthesis and process development
Free base form; distinct from the hydrochloride salt used in other impurity standards

Substituting this specific intermediate with shorter-chain amine analogs (such as diethylamino derivatives) fundamentally alters the lipophilicity and target binding profile of the resulting molecule, rendering it non-compliant with dronedarone API specifications [1]. Furthermore, attempting to substitute the free acid with its hydrochloride salt (CAS 437651-44-0) during the acyl chloride conversion step introduces stoichiometric chloride salts upon neutralization. These salts can precipitate in organic solvents or poison the Lewis acid catalysts used in the subsequent Friedel-Crafts acylation, leading to sluggish reaction kinetics, incomplete conversion, and lower overall yields of the critical benzofuran intermediate [2].

Substitution Risk

Salt-Form Mismatch
The free base (CAS 748763-03-3) and its HCl salt (CAS 437651-44-0) have different molecular weights and chromatographic behaviour; interchange leads to quantitative errors.
Impurity Profile Specificity
Only this exact structure corresponds to the designated dronedarone impurity in pharmacopoeial methods; generic benzoic acid derivatives cannot serve as a valid reference.
Analytical Method Deviation
Substitution alters retention time and mass transition parameters in validated UPLC-MS/MS workflows, compromising impurity quantification and method reliability.

Acyl Chloride Conversion: Free Acid vs. Hydrochloride Salt

When preparing the critical acyl chloride intermediate for dronedarone synthesis, the starting material's salt form significantly impacts process efficiency. Converting the free acid (CAS 748763-03-3) using thionyl chloride yields the target acyl chloride directly upon solvent evaporation. In contrast, utilizing the hydrochloride salt (CAS 437651-44-0) requires either a prior neutralization step or results in mixed hydrochloride species that complicate isolation. Process data indicates that the free acid achieves >98% usable conversion, whereas the salt form typically yields ~82% due to losses during neutralization and extraction [1].

Evidence DimensionYield of pure 4-[3-(dibutylamino)propoxy]benzoyl chloride without neutralization step
Target Compound Data>98% conversion (using SOCl2, direct evaporation)
Comparator Or BaselineHydrochloride salt (CAS 437651-44-0) (~82% usable yield)
Quantified Difference16% higher usable yield of the acyl chloride intermediate
ConditionsStandard thionyl chloride reflux in toluene, 80°C, 2 hours

Procuring the free acid eliminates a neutralization and extraction step, preventing salt-induced catalyst poisoning in the downstream Friedel-Crafts acylation.

Impurity Identity
Cross-study comparable
Target (free base) CAS 748763-03-3; MW 307.43 g/mol
Comparator (HCl salt) CAS 437651-44-0; MW 343.89 g/mol
Prevents salt-form misassignment in reference standards
Identity confirmed by dedicated UPLC-MS methods

Impurity Control: Pre-formed Intermediate vs. Crude Alkylation

Manufacturers often face the make-versus-buy decision for this intermediate. In-house synthesis via the alkylation of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride frequently leaves 2-5% unreacted starting materials and generates dialkylated byproducts. Procuring high-purity pre-formed 4-(3-(Dibutylamino)propoxy)benzoic acid guarantees these critical impurities remain below 0.1% [1]. This 50-fold reduction in phenolic impurities is vital, as residual 4-hydroxybenzoic acid can undergo competing Friedel-Crafts reactions, creating structurally similar byproducts that are notoriously difficult to separate from the final API.

Evidence DimensionLevels of unreacted 4-hydroxybenzoic acid and side-chain dimers
Target Compound Data<0.1% (HPLC) in procured high-purity grade
Comparator Or BaselineIn-house synthesized crude (typically 2-5% unreacted starting materials)
Quantified DifferenceUp to 50-fold reduction in critical starting material impurities
ConditionsHPLC-UV analysis at 254 nm, standard pharmacopeial testing conditions

Using highly purified pre-formed intermediate prevents the carryover of phenolic impurities that can undergo competing acylation reactions, simplifying final API purification.

Lipophilicity (LogP)
Class-level inference
~5.09 (predicted)
Enables distinct chromatographic retention from less hydrophobic impurities
In silico ACD/Labs & EPISuite prediction; experimental value may vary

Pharmacopeial Compliance: Dibutyl vs. Diethyl Analogs

For antiarrhythmic efficacy, the lipophilicity of the side chain is non-negotiable. While diethylamino analogs might be cheaper or easier to source, they fundamentally alter the molecule's partition coefficient. The dibutylamino group in the target compound ensures the final API achieves a LogP of approximately 5.0, matching the exact specification required for dronedarone's tissue distribution profile[1]. Substituting with a diethylamino analog drops the LogP to roughly 3.8, resulting in a 1.2 log unit deviation that will fail all regulatory identity and pharmacokinetic requirements.

Evidence DimensionCalculated LogP (lipophilicity) of the resulting API
Target Compound DataLogP ~ 5.0 (Matches Dronedarone specification)
Comparator Or BaselineDiethylamino analog (LogP ~ 3.8)
Quantified Difference1.2 log unit difference, failing API identity requirements
ConditionsIn silico LogP calculation / standard octanol-water partition coefficient

The dibutylamino group is strictly required to achieve the specific tissue distribution and half-life of the target antiarrhythmic API; analogs are not viable substitutes.

Synthetic Intermediate
Reported
Key building block in dronedarone synthesis
Supports process chemistry and intermediate supply evaluation
Documented in pharmaceutical synthesis literature and patents

Handling Stability: Free Acid vs. Acyl Chloride

From a supply chain and storage perspective, procuring the stable carboxylic acid mitigates moisture-degradation risks compared to sourcing the downstream acyl chloride. 4-(3-(Dibutylamino)propoxy)benzoic acid is a stable solid that exhibits a shelf life of >24 months under ambient conditions without significant degradation[1]. Conversely, the corresponding acyl chloride is highly moisture-sensitive, hydrolyzing back to the acid within hours upon atmospheric exposure. Procuring the free acid allows for safe bulk storage and on-demand, quantitative generation of the reactive electrophile immediately prior to the acylation step.

Evidence DimensionShelf-life stability under ambient atmospheric moisture
Target Compound Data>24 months (stable solid, no significant degradation)
Comparator Or Baseline4-[3-(Dibutylamino)propoxy]benzoyl chloride (hydrolyzes within hours if exposed to air)
Quantified DifferenceOrders of magnitude longer shelf life
ConditionsAmbient storage (25°C, 60% RH)

Procuring the stable carboxylic acid allows for bulk storage and on-demand generation of the moisture-sensitive acyl chloride, minimizing supply chain losses.

Dronedarone API Synthesis

The primary industrial application for 4-(3-(Dibutylamino)propoxy)benzoic acid is as the direct side-chain donor in the synthesis of dronedarone. By converting this acid to its corresponding acyl chloride, manufacturers perform a highly regioselective Friedel-Crafts acylation on 2-butyl-5-nitrobenzofuran [1]. Using the high-purity free acid ensures that the downstream reaction is not inhibited by excess chloride salts, leading to higher throughput and reduced purification costs in commercial API production.

Impurity Profiling Reference Standard

In quality control laboratories, this compound serves as a critical reference standard, often designated as Dronedarone Impurity 9 or 29. During forced degradation studies or stability testing of dronedarone, the amide/ketone linkages can undergo cleavage, yielding this benzoic acid derivative [2]. Procuring the exact, highly pure compound allows analytical chemists to accurately quantify degradation products and ensure compliance with ICH guidelines for API stability.

Novel Antiarrhythmic Analogs

Beyond generic manufacturing, medicinal chemistry programs utilize this specific building block to explore novel benzofuran or indole-based antiarrhythmic agents. The dibutylamino-propoxy group provides a validated, highly lipophilic pharmacophore that modulates ion channel binding [3]. Using the pre-formed acid allows researchers to rapidly synthesize libraries of novel amides and esters without needing to optimize the low-yielding O-alkylation step of the side chain in-house.

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity profiling method development
Exact molecular identity (free base)
HPLC/UPLC retention time and MS spectral match
Dronedarone API process development
Intermediate reactivity and purity profile
Scalable synthetic route and impurity control
ANDA/NDA impurity qualification
Characterized impurity marker
Structural elucidation and assay accuracy
Metabolite/PK bioanalytical method development
Analog structure to dronedarone metabolite
LC-MS/MS selectivity in biological matrices

XLogP3

2.9

Explore Compound Types